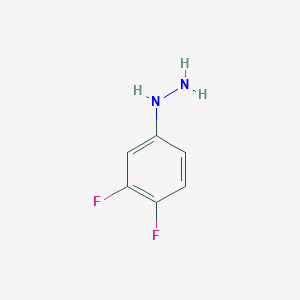











|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[N:10]([O-])=O.[Na+].[Sn](Cl)Cl>Cl.O>[F:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:10])[CH:6]=[CH:7][C:8]=1[F:9] |f:1.2|
|


|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
56.88 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintained the temperature of the reaction mixture below 10° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to collect the precipitated hydrochloride salt of the title compound
|
|
Type
|
DISSOLUTION
|
|
Details
|
This precipitate was dissolved in water (75 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic extracts were dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1F)NN
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.11 g | |
| YIELD: PERCENTYIELD | 57.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |